molecular formula C16H15FN4O2S B2975458 N'-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-(prop-2-en-1-yl)ethanediamide CAS No. 899969-74-5

N'-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-(prop-2-en-1-yl)ethanediamide

Cat. No.: B2975458
CAS No.: 899969-74-5
M. Wt: 346.38
InChI Key: JGXUGCPCJPWYTK-UHFFFAOYSA-N
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Description

N'-[2-(4-Fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-(prop-2-en-1-yl)ethanediamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with a 4-fluorophenyl group and an ethanediamide side chain bearing a propenyl moiety. This structure combines aromatic fluorine, a sulfur-containing fused bicyclic system, and a reactive acrylamide group, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name

N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-prop-2-enyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN4O2S/c1-2-7-18-15(22)16(23)19-14-12-8-24-9-13(12)20-21(14)11-5-3-10(17)4-6-11/h2-6H,1,7-9H2,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGXUGCPCJPWYTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C(=O)NC1=C2CSCC2=NN1C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N’-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-(prop-2-en-1-yl)ethanediamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the thieno[3,4-c]pyrazole core: This can be achieved through the cyclization of appropriate precursors, such as 4-fluorophenylhydrazine and a thienyl ketone, under acidic or basic conditions.

    Introduction of the ethanediamide moiety: This step involves the reaction of the thieno[3,4-c]pyrazole intermediate with an appropriate diamine, such as N-(prop-2-en-1-yl)ethanediamine, under suitable conditions to form the final product.

Industrial production methods for this compound would likely involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

N’-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-(prop-2-en-1-yl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The presence of the 4-fluorophenyl group allows for electrophilic aromatic substitution reactions, where the fluorine atom can be replaced by other substituents under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a precursor in organic synthesis.

    Biology: It may exhibit biological activity, making it a candidate for studies on its effects on biological systems, such as enzyme inhibition or receptor binding.

    Medicine: The compound could be investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: It may find applications in the development of new materials or as a component in chemical processes.

Mechanism of Action

The mechanism by which N’-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-(prop-2-en-1-yl)ethanediamide exerts its effects depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The pathways involved in these interactions would be determined by the specific nature of the target and the compound’s binding affinity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Systems

  • Thieno[3,4-c]pyrazole vs. Triazoles and Pyrazolopyrimidines: The target compound’s thieno[3,4-c]pyrazole core distinguishes it from triazole derivatives (e.g., compounds 7–9 in ) and pyrazolopyrimidines (e.g., Example 53 in ).

Fluorinated Aromatic Substituents

  • 4-Fluorophenyl vs. 2,4-Difluorophenyl/3-Fluorophenyl: The 4-fluorophenyl group in the target compound contrasts with the 2,4-difluorophenyl substituents in ’s triazoles (7–9) and the 3-fluorophenyl group in ’s chromenone-pyrazolopyrimidine hybrid. Fluorine’s electron-withdrawing effects influence electronic distribution, solubility, and binding affinity. For example, 2,4-difluorophenyl groups in triazoles enhance lipophilicity and tautomeric stability , while mono-fluorination (as in the target compound) may optimize a balance between polarity and bioavailability.

Functional Groups and Reactivity

  • Ethanediamide-Propenyl vs. The acrylamide group may confer reactivity useful in covalent inhibitor design, whereas sulfonyl groups in triazoles (7–9) improve solubility and hydrogen-bonding capacity .

Physicochemical Properties

Table 1: Comparative Data for Fluorinated Heterocycles

Compound Class Core Structure Key Substituents Melting Point (°C) Molecular Weight (g/mol) Notable IR Bands (cm⁻¹)
Thieno[3,4-c]pyrazole* Thienopyrazole 4-Fluorophenyl, ethanediamide-propenyl N/A N/A N/A
Triazole-thiones (7–9 ) 1,2,4-Triazole 2,4-Difluorophenyl, sulfonyl N/A ~450–550† νC=S: 1247–1255; νNH: 3278–3414
Pyrazolopyrimidine (Example 53) Pyrazolo[3,4-d]pyrimidine 3-Fluorophenyl, chromenone 175–178 589.1 N/A

*Data for the target compound is inferred; †estimated from .

Key Observations:

  • Thermal Stability: The pyrazolopyrimidine derivative in exhibits a melting point of 175–178°C, suggesting higher crystallinity compared to triazole-thiones, which lack reported melting points. Fluorination and rigid cores (e.g., chromenone) likely contribute to this stability .
  • Spectroscopic Features : Triazole-thiones (7–9 ) show characteristic C=S and NH stretches in IR, absent in the target compound’s ethanediamide group, which would instead display carbonyl (C=O) and amide N-H vibrations .

Research Implications and Gaps

  • Biological Activity: Fluorinated triazoles and pyrazolopyrimidines are often explored as kinase inhibitors or antimicrobial agents. The target compound’s thienopyrazole-acrylamide structure merits investigation for similar applications, leveraging fluorine’s bioisosteric effects .
  • Data Limitations : Direct experimental data (e.g., crystallography, bioactivity) for the target compound are absent in the provided evidence. Future studies should employ tools like SHELX for structural refinement and comparative bioassays.

Biological Activity

N'-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-(prop-2-en-1-yl)ethanediamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : C17H19FN4O4S
Molecular Weight : 394.42 g/mol
IUPAC Name : this compound

The compound features a thieno[3,4-c]pyrazole core structure, which is significant for its biological activity. The presence of the fluorophenyl group enhances its pharmacological profile.

Overview of Biological Activities

Research indicates that thieno[3,4-c]pyrazole derivatives exhibit various biological activities, including:

1. Antioxidant Properties

Thieno[3,4-c]pyrazole derivatives have demonstrated effectiveness in combating oxidative stress. For instance:

  • Studies show that these compounds can protect red blood cells from oxidative damage caused by toxic agents like 4-nonylphenol in aquatic species such as Clarias gariepinus (African catfish) by reducing erythrocyte malformations due to oxidative stress .

2. Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties:

  • Research indicates moderate to high activity against fungal strains such as Aspergillus niger and Saccharomyces cerevisiae, suggesting potential applications in antifungal therapies .

3. Enzyme Inhibition

Some derivatives are reported to inhibit specific enzymes involved in inflammatory pathways or microbial metabolism:

  • This inhibition can lead to reduced inflammation and improved therapeutic outcomes in various diseases .

The biological activity of this compound can be attributed to several mechanisms:

Radical Scavenging

The thieno and pyrazole moieties allow the compound to act as a radical scavenger, neutralizing free radicals and reducing oxidative stress.

Cellular Protection

By modulating cellular signaling pathways related to stress responses and apoptosis, these compounds can protect cells from damage induced by environmental toxins.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntioxidantProtects against oxidative damage in red blood cells
AntimicrobialModerate to high activity against fungal strains
Enzyme InhibitionInhibits specific enzymes related to inflammation

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of thieno[3,4-c]pyrazole derivatives:

  • Antioxidant Study : A study evaluated the protective effects of thieno[3,4-c]pyrazole derivatives on red blood cells exposed to oxidative stress. Results indicated significant reductions in malformations caused by toxic agents .
  • Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of these compounds against various fungal strains. The results showed promising activity levels that could lead to new antifungal therapies .
  • Enzyme Inhibition Research : Investigations into the enzyme inhibition properties revealed that certain derivatives effectively inhibited enzymes involved in inflammatory responses, suggesting therapeutic potential for inflammatory diseases .

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